

CCT241161 for NRAS Mutant Melanoma: A Technical Guide

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Compound of Interest		
Compound Name:	CCT241161	
Cat. No.:	B15613623	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma harboring NRAS mutations presents a significant clinical challenge, with limited effective therapeutic options beyond immunotherapy. The constitutive activation of the MAPK signaling pathway, driven by mutant NRAS, is a key dependency of these tumors. **CCT241161** is a novel, orally bioavailable pan-RAF inhibitor that also demonstrates activity against SRC family kinases. This dual-inhibitory mechanism allows **CCT241161** to effectively suppress the MAPK pathway in NRAS-mutant melanoma cells without the paradoxical activation often seen with BRAF-specific inhibitors. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of **CCT241161** in NRAS mutant melanoma research.

Quantitative Data

The efficacy of **CCT241161** has been evaluated through both in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for NRAS mutant melanoma.

In Vitro Kinase Inhibitory Activity

CCT241161 exhibits potent inhibition of key kinases in the MAPK and SRC signaling pathways. The half-maximal inhibitory concentrations (IC50) are summarized below.



Kinase Target	CCT241161 IC50 (nM)
BRAF	252
BRAF V600E	15
CRAF	6
SRC	15
LCK	3

In Vitro Cell Growth Inhibition

The growth-inhibitory effects of **CCT241161** were assessed across a panel of melanoma cell lines, including those with NRAS mutations. The half-maximal growth inhibition (GI50) values highlight its activity in these specific genetic contexts.

Cell Line	Mutation Status	CCT241161 GI50 (μM)
D04	NRAS Q61K	0.28
MM485	NRAS Q61R	0.35
SK-MEL-30	NRAS Q61R	0.44

In Vivo Tumor Growth Inhibition

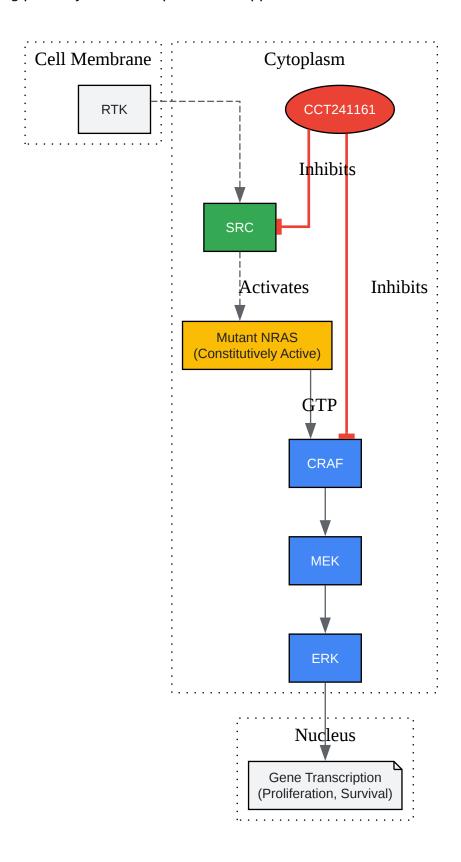
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of **CCT241161** in suppressing the growth of NRAS mutant melanoma tumors.

Xenograft Model	Treatment	Outcome	Statistical Significance
D04 (NRAS Q61K)	CCT241161 (20 mg/kg, daily)	Significant tumor growth inhibition	p < 0.001

Signaling Pathway and Experimental Workflows



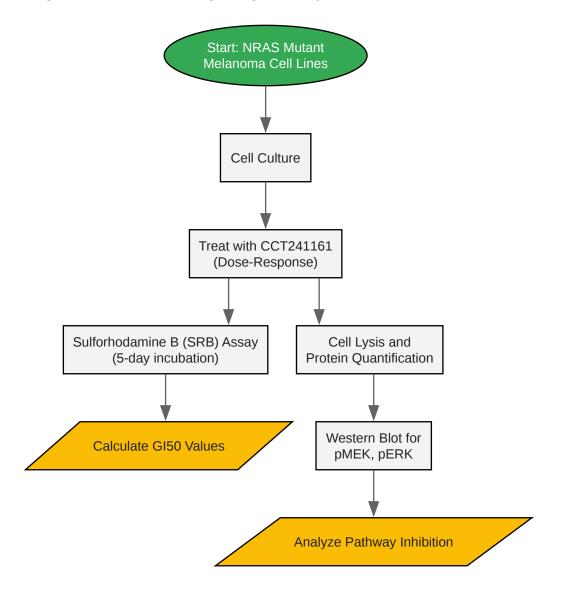
Understanding the mechanism of action of **CCT241161** requires a clear visualization of the targeted signaling pathway and the experimental approaches used for its evaluation.





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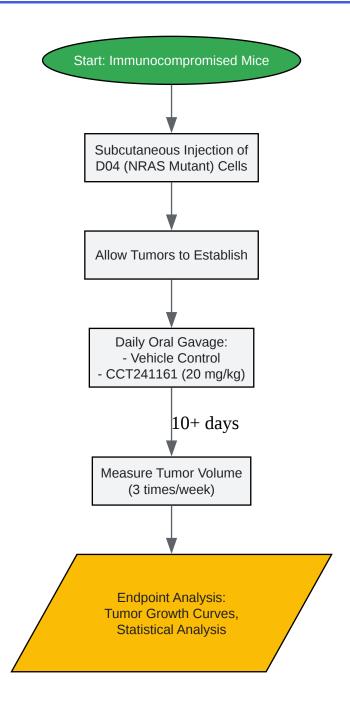
Figure 1: CCT241161 Signaling Pathway in NRAS Mutant Melanoma.



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Figure 2: In Vitro Experimental Workflow for **CCT241161** Evaluation.





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Figure 3: In Vivo Xenograft Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the key experiments performed to evaluate **CCT241161**.

Cell Viability (Sulforhodamine B Assay)



- Cell Plating: Seed NRAS mutant melanoma cells (e.g., D04, MM485, SK-MEL-30) in 96-well plates at a density of 1,000-2,500 cells per well in their respective growth media. Allow cells to adhere for 24 hours.
- Compound Treatment: Prepare serial dilutions of **CCT241161** in the appropriate vehicle (e.g., DMSO). Add the diluted compound to the cell plates and incubate for 5 days.
- Cell Fixation: Gently fix the cells by adding 50 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 100 μ L of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
- Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
- Solubilization and Absorbance Reading: Solubilize the protein-bound dye by adding 200 μL
 of 10 mM Tris base solution (pH 10.5) to each well. Measure the absorbance at 570 nm
 using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control wells. Determine the GI50 value using non-linear regression analysis.

Western Blotting for Pathway Analysis

- Cell Treatment and Lysis: Plate NRAS mutant melanoma cells (e.g., D04) and allow them to adhere. Treat the cells with specified concentrations of **CCT241161** or vehicle for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), phospho-ERK1/2 (Thr202/Tyr204), total MEK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

- Animal Model: Use female athymic nude mice (6-8 weeks old).
- Cell Implantation: Subcutaneously inject 5 x 10⁶ D04 NRAS mutant melanoma cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.
- Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
- Drug Administration:
 - CCT241161 Formulation: Prepare a suspension of CCT241161 in a vehicle such as 0.5%
 (w/v) hydroxypropyl methylcellulose with 0.2% (v/v) Tween-80.
 - Dosing: Administer CCT241161 at a dose of 20 mg/kg via oral gavage daily. The control group receives the vehicle only.
- Tumor Measurement: Measure the tumor dimensions using calipers three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.



• Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., t-test) to determine the significance of tumor growth inhibition.

Conclusion

CCT241161 demonstrates significant preclinical activity against NRAS mutant melanoma by effectively inhibiting the MAPK pathway through a dual-targeting mechanism of pan-RAF and SRC kinases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapeutic strategies for this challenging cancer subtype. Further investigation into combination therapies and mechanisms of resistance will be critical in translating these promising preclinical findings into clinical benefits for patients with NRAS mutant melanoma.

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